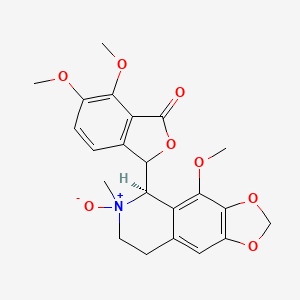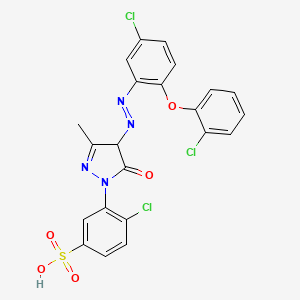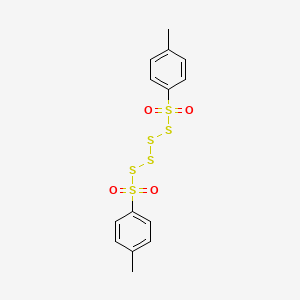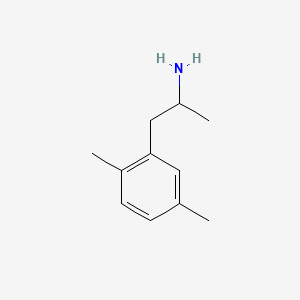
2,5-Dimethylamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylamphetamine is a synthetic compound belonging to the class of substituted amphetamines It is structurally related to amphetamine, with two methyl groups attached to the benzene ring at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylamphetamine typically involves the alkylation of 2,5-dimethylphenylacetone with ammonia or an amine, followed by reduction. One common method includes the use of reductive amination, where 2,5-dimethylphenylacetone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the final product’s purity and consistency. Industrial methods often employ continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2,5-Dimethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: 2,5-Dimethylbenzaldehyde or 2,5-dimethylbenzoic acid.
Reduction: 2,5-Dimethylphenylethanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new materials and chemical processes.
特性
| 19064-48-3 | |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChIキー |
SROXXLQATXNIKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


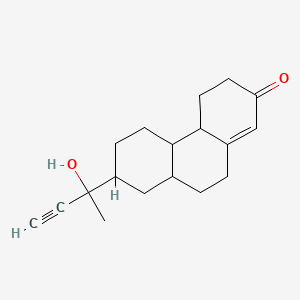
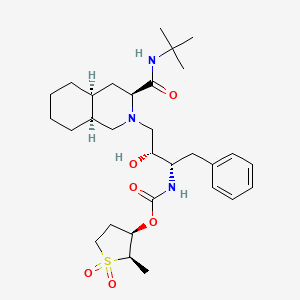
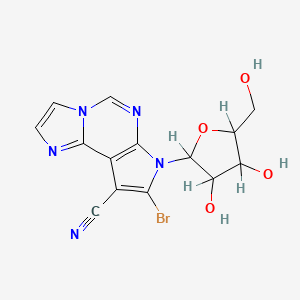


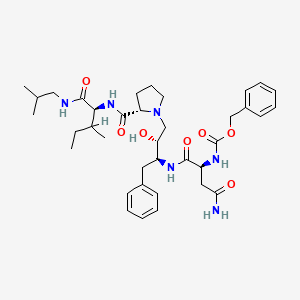
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
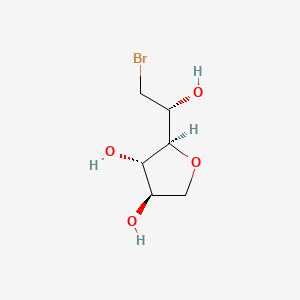
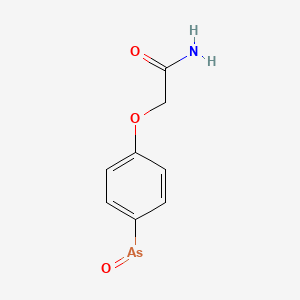
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
